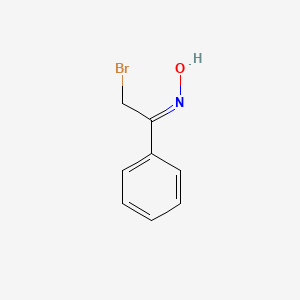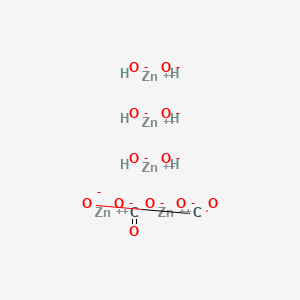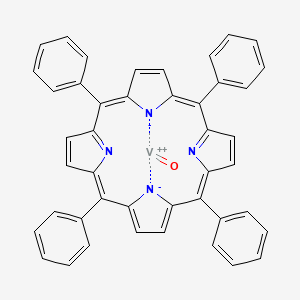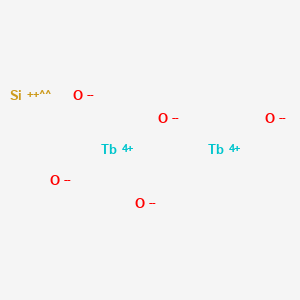
Titanium aluminide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Titanium Aluminide (TiAl) is an intermetallic compound that is lightweight and resistant to oxidation and heat, but has low ductility . It is considered an advanced material for aerospace and automobile industries due to its excellent engineering properties . The density of γ-TiAl is about 4.0 g/cm³ . It has three major intermetallic compounds: gamma titanium aluminide (γ-TiAl), alpha 2-Ti3Al and TiAl3 .
Synthesis Analysis
The formation of titanium aluminides in Ti–Al elemental powder mixtures has been studied using differential scanning calorimetry (DSC) . The primary combustion product in all the samples was TiAl3 . Other intermetallic compounds such as TiAl2, TiAl and Ti3Al were observed to form upon heating beyond the combustion peak . Sintering technologies such as cold pressing, cold isostatic pressing, hot pressing, hot isostatic pressing, combustion synthesis, and microwave sintering are used for producing advanced TiAl .Molecular Structure Analysis
Titanium Aluminide has a well-known binary phase diagram . It has three major intermetallic compounds: gamma titanium aluminide (γ-TiAl), alpha 2-Ti3Al and TiAl3 . Among the three, gamma TiAl has received the most interest and applications .Chemical Reactions Analysis
The reaction between fine Ti and Al powders at T < 650 C proceeds either by solid state diffusion mechanism or via the SHS route . The formation of TiAl3 through the reaction between solid titanium and molten aluminum is associated with an apparent activation energy of 195 ± 20 kJ mol −1 and an enthalpy of −114 ± 5 kJ mol −1 .Physical And Chemical Properties Analysis
Titanium Aluminides are lightweight materials that have relatively high melting points and good high-temperature strength . They also tend to be stronger and lighter than conventional titanium alloys, but considerably less ductile . The density of γ-TiAl is about 4.0 g/cm³ .Applications De Recherche Scientifique
Aerospace and Automotive Applications : Titanium aluminides, particularly Ti-6Al-4V, beta-titanium alloys, and gamma titanium aluminide alloys, are widely used in aerospace, automotive, and military applications. Their high specific strength, excellent corrosion resistance, and stable moderate temperature properties make them ideal for these sectors (Dai et al., 2016), (Appel et al., 2000), (Mayer et al., 2017).
High-Temperature Applications : Due to their good strength, creep properties up to 750°C, and excellent oxidation and burn resistance, titanium aluminides are also used in high-temperature applications. Advanced alloy designs tailor these materials for enhanced strength, toughness, and environmental stability (Clemens & Mayer, 2013).
Metal Injection Molding (MIM) : Titanium MIM is used for the economic production of high-quality products with complex geometry. This process involves specific issues during feedstock preparation, debinding, and sintering of titanium alloys, including titanium aluminides (Ebel et al., 2015).
Space Applications : Titanium alloys and aluminides are processed for space applications. Their ability to challenge structural steels and pose a threat to superalloys for long-term applications makes them suitable for the space industry (Anil Kumar et al., 2021).
Surface Coatings : Titanium aluminides are used in plasma spraying for producing coatings, particularly for aerospace and gas turbine engines. This process results in coatings with high oxidation resistance and a high modulus of elasticity (Khor et al., 1995).
Membrane Synthesis : Microporous titanium-aluminide membranes with potential for use in various fields have been developed through reactive synthesis (Jiang et al., 2009).
Mécanisme D'action
Gamma TiAl has excellent mechanical properties and oxidation and corrosion resistance at elevated temperatures (over 600 °C), which makes it a possible replacement for traditional Ni based superalloy components in aircraft turbine engines . TiAl-based alloys have potential to increase the thrust-to-weight ratio in aircraft engines .
Safety and Hazards
When handling Titanium Aluminide, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Orientations Futures
Recent advances in additive manufacturing, wherein the desired components are directly 3D printed from pre-alloyed powders/wires have given a definite advantage for cost-prohibitive titanium alloys . This technology offers opportunities to circumvent challenges existing in the production of TiAl . An innovative hybrid spark plasma sintering technology with great potential for large-scale fabrication of operational materials with improved microstructural characteristics yielding exceptional product value and enhanced design autonomy is also presented as a robust alternative for sintering TiAl alloys .
Propriétés
InChI |
InChI=1S/3Al.Ti |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPDWFJSZHWILH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Al].[Al].[Al].[Ti] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al3Ti |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.812 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 102602120 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B1143682.png)